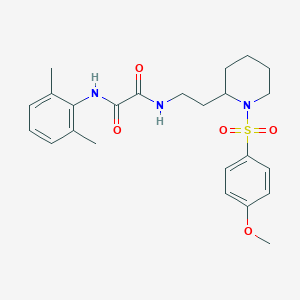

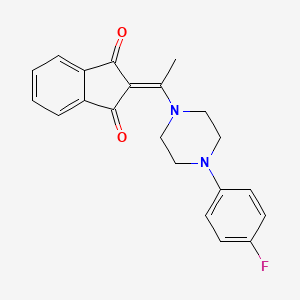

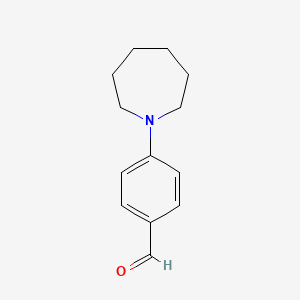

2-((4-(4-Fluorophenyl)piperazinyl)ethylidene)indane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-((4-(4-Fluorophenyl)piperazinyl)ethylidene)indane-1,3-dione” is a chemical compound with the molecular formula C21H19FN2O2 . It is a novel compound that has been synthesized and investigated for its potential applications in various fields of research.

Molecular Structure Analysis

The molecular structure of “2-((4-(4-Fluorophenyl)piperazinyl)ethylidene)indane-1,3-dione” is represented by the InChI code provided in the PubChem database .Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

- Unexpected Formation of Fluorine-Containing Compounds : A study reported the unexpected formation of fluorine-containing multiply substituted dispirocyclohexanes from a reaction involving 2-arylidene-indane-1,3-diones. The structural confirmation of these compounds was achieved through spectroscopic methods and XRD analysis, highlighting the versatility and reactivity of the indane-1,3-dione framework in synthetic chemistry (Dai et al., 2009).

2. Biological and Medicinal Applications

- Antimicrobial and Anticoagulant Properties : Synthesis of 2-(Arylsulfonyl)indane-1,3-diones has shown potent anticoagulant properties. These compounds were synthesized through Knoevenagel reaction and evaluated for their antimicrobial and anticoagulant activities, indicating the potential medicinal applications of these derivatives (Jeyachandran & Ramesh, 2011).

- Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives : Substituted thiophenyl derivatives of indane-1,3-dione have been synthesized and evaluated for their anticoagulant, analgesic, anti-inflammatory, and antimicrobial activities. This indicates the compound's relevance in developing pharmacologically active agents (Giles et al., 2007).

3. Optical and Material Applications

- Optical Non-linearity in Molecular Glasses : Indane-1,3-dione derivatives have been synthesized and analyzed for their third-order optical non-linearity, showcasing their potential use in advanced optical materials and devices. The study highlighted the non-linear optical properties and glass transition temperatures of these compounds (Seniutinas et al., 2012).

properties

IUPAC Name |

2-[1-[4-(4-fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O2/c1-14(19-20(25)17-4-2-3-5-18(17)21(19)26)23-10-12-24(13-11-23)16-8-6-15(22)7-9-16/h2-9H,10-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHORVLKSGCSXOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26664004 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-((4-(4-Fluorophenyl)piperazinyl)ethylidene)indane-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2369941.png)

![4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B2369943.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2369944.png)

![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2369956.png)